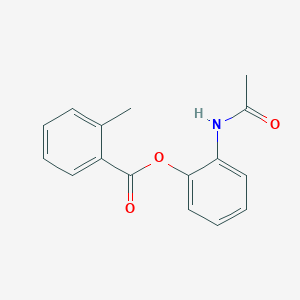

2-(Acetylamino)phenyl 2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(2-acetamidophenyl) 2-methylbenzoate |

InChI |

InChI=1S/C16H15NO3/c1-11-7-3-4-8-13(11)16(19)20-15-10-6-5-9-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |

InChI Key |

NNVOKNKUIHVVTF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetylamino Phenyl 2 Methylbenzoate and Analogues

Strategic Approaches to the Formation of the Benzoate (B1203000) Ester Moiety

The creation of the phenyl benzoate core of the target molecule is a critical step that can be achieved through several modern synthetic routes. The choice of method often depends on the desired scale, substrate availability, and process efficiency.

Contemporary Esterification Reactions and Optimizations

Direct esterification, particularly the Fischer-Speier esterification, remains a fundamental method for synthesizing esters. numberanalytics.com This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-methylbenzoic acid) with a phenol (B47542) (2-acetamidophenol). numberanalytics.com The efficiency of this equilibrium-driven process can be significantly enhanced by optimizing reaction conditions. numberanalytics.comresearchgate.net Key parameters for optimization include temperature, pressure, and the choice of catalyst. numberanalytics.com

Catalysts: While traditional strong mineral acids like sulfuric acid or hydrochloric acid are effective, contemporary methods often utilize other catalysts to improve reaction rates and yields. numberanalytics.com Lewis acids and solid acid catalysts are gaining prominence. researchgate.netmdpi.com For instance, zirconium-based catalysts have been shown to be effective for esterification under ambient atmosphere and are tolerant to moisture. nih.govacs.org Zirconium metal catalysts fixed with titanium have demonstrated high activity in the synthesis of methyl benzoate compounds. mdpi.com

Optimization:

Temperature: The optimal temperature for Fischer esterification is typically between 50°C and 100°C, balancing reaction rate with the potential for side reactions. numberanalytics.com

Water Removal: As water is a byproduct, its removal drives the equilibrium toward the product side, improving conversion. researchgate.netrsc.org This can be achieved through methods like azeotropic distillation or the use of dehydrating agents.

Reactant Stoichiometry: Using an excess of one reactant, typically the less expensive one, can also increase the yield. nih.govrsc.org

Below is a table comparing various catalytic systems for esterification.

| Catalyst System | Reactants | Key Features | Reference |

| Sulfuric Acid | Carboxylic Acid + Alcohol/Phenol | Traditional, strong acid catalyst; reaction is reversible. numberanalytics.com | numberanalytics.com |

| DCC/DMAP | Carboxylic Acid + Alcohol/Phenol | Used to enhance reaction rate and yield. numberanalytics.com | numberanalytics.com |

| Zr(Cp)₂(CF₃SO₃)₂·THF | Carboxylic Acid + Alcohol | Moisture-tolerant Lewis acid; allows for selective acylation. nih.govacs.org | nih.govacs.org |

| Titanium Zirconium Solid Acid | Benzoic Acids + Methanol (B129727) | Reusable solid acid catalyst; avoids pollution from strong liquid acids. mdpi.com | mdpi.com |

| Lipase (B570770) B from Candida antarctica | Carboxylic Acid + Aromatic Alcohol | Enzymatic, green catalyst; operates in a solvent-free system. rsc.orgrsc.org | rsc.orgrsc.org |

Transesterification Processes

Transesterification is an alternative route to the benzoate ester moiety, involving the reaction of an existing ester with a phenol. For the synthesis of 2-(acetylamino)phenyl 2-methylbenzoate (B1238997), this could involve reacting methyl 2-methylbenzoate with 2-acetamidophenol (B195528). This method can be advantageous, particularly when employing enzymatic catalysts.

Enzymatic Transesterification: Lipases, such as immobilized lipase B from Candida antarctica (Novozym 435), are highly effective for catalyzing transesterification reactions. nih.gov These enzymatic processes are often performed under solvent-free conditions and can exhibit high substrate specificity. nih.gov Studies have shown that for the preparation of oleyl 4-hydroxybenzoate, the transesterification activity of Novozym 435 was about 25 times higher than its esterification activity. nih.gov The position of substituents on the phenyl ring of methyl benzoates influences the reaction rate, with ortho- and meta-substituted variants reacting faster than para-substituted ones. nih.gov

The relative transesterification activities of various substituted methyl benzoates using Novozym 435 are summarized in the table below.

| Substrate (Methyl Benzoate) | Relative Transesterification Activity | Reference |

| 2-Methoxybenzoate | ~3-Methoxybenzoate | nih.gov |

| 3-Methoxybenzoate | ~2-Methoxybenzoate | nih.gov |

| 4-Methoxybenzoate | < 2/3-Methoxybenzoate | nih.gov |

| 2-Hydroxybenzoate | ~3-Hydroxybenzoate | nih.gov |

| 3-Hydroxybenzoate | ~2-Hydroxybenzoate | nih.gov |

| 4-Hydroxybenzoate | < 2/3-Hydroxybenzoate | nih.gov |

Chemical Transesterification: Base-catalyzed transesterification offers a non-enzymatic alternative. A sustainable method involves using diphenyl carbonate as a reactant with carboxylic acids to form phenyl esters, which can then be converted to other esters or amides. rsc.org

Methodologies for the Introduction and Modification of the Acetylamino Group

The formation of the N-acetyl group on the 2-aminophenol (B121084) precursor is a crucial step that requires chemoselectivity to avoid acylation of the adjacent phenolic hydroxyl group.

Targeted Acylation Reactions of Aromatic Amines

The acylation of 2-aminophenol to form 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide) is the key transformation in this part of the synthesis. acs.orgcaymanchem.com In molecules containing both amino and hydroxyl groups, the amino group is generally the better nucleophile and will react preferentially, especially in neutral or slightly basic conditions. quora.com

Enzymatic Acylation: A highly selective and green method for this transformation is the use of enzymes. acs.org Novozym 435, a supported lipase, can effectively catalyze the chemoselective monoacetylation of the amino group of 2-aminophenol. acs.org This reaction can be optimized by studying various parameters such as the acyl donor, solvent, and temperature. acs.org Vinyl acetate (B1210297) is often an effective acyl donor in these enzymatic reactions. acs.org

The effect of different acyl donors on the enzymatic synthesis of N-(2-hydroxyphenyl)acetamide is shown below.

| Acyl Donor | Conversion (%) | Reaction Time (h) | Reference |

| Vinyl Acetate | 98.7 | 5 | acs.org |

| Vinyl Butyrate | 90.1 | 5 | acs.org |

| Acetic Anhydride (B1165640) | 70.3 | 5 | acs.org |

| Ethyl Acetate | 45.2 | 5 | acs.org |

Chemical Acylation: Conventional chemical methods can also be employed. A large-scale synthesis involves reacting 2-aminophenol with acetic anhydride in the presence of an acid catalyst like sulfuric acid, followed by neutralization. chemicalbook.com This method can achieve very high yields. chemicalbook.com

Amide Bond Formation via Advanced Coupling Reagents

Amide bonds are most commonly formed by the condensation of a carboxylic acid and an amine. hepatochem.com This process typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.comgrowingscience.com A vast array of coupling reagents has been developed to facilitate this transformation under mild conditions, which is particularly important for complex molecules. nih.govucl.ac.uk

These reagents react with the carboxylic acid (e.g., acetic acid) to form a highly reactive intermediate, such as an active ester or anhydride, which then readily reacts with the amine (e.g., 2-aminophenol). hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comnih.gov Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included to improve efficiency and suppress side reactions. nih.gov

Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with less reactive amines. growingscience.comnih.gov

Phosphonium Salts: Reagents like BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also effective. nih.gov

Phosphonic Anhydrides: n-Propylphosphonic acid anhydride (T3P) is a mild and robust reagent that provides high yields with low epimerization for chiral substrates. organic-chemistry.org

The selection of the coupling reagent and additives is crucial and often tailored to the specific substrates being coupled. growingscience.com

| Coupling Reagent | Common Additives/Base | Key Characteristics | Reference |

| EDC | HOBt, DMAP, DIPEA | Widely used, water-soluble byproducts. nih.gov | nih.gov |

| DCC | DMAP | Effective, but byproduct (DCU) can be difficult to remove. hepatochem.com | hepatochem.com |

| HATU | DIPEA, Et₃N | Highly efficient, fast reactions, suitable for difficult couplings. growingscience.comnih.gov | growingscience.comnih.gov |

| T3P® | Pyridine | Mild, low epimerization, broad substrate scope. organic-chemistry.org | organic-chemistry.org |

| Diphenylsilane (B1312307) | DIPEA, DMAP | Sustainable option, produces minimal waste (H₂ and siloxane). researchgate.net | researchgate.net |

Implementation of Sustainable and Efficient Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. nih.gov The synthesis of 2-(acetylamino)phenyl 2-methylbenzoate can be made more sustainable by implementing several strategies for both the esterification and amidation steps.

Enzymatic Catalysis: As discussed, enzymes like lipases are powerful biocatalysts for both esterification and acylation reactions. rsc.orgacs.orgnih.gov They operate under mild conditions, show high selectivity, and replace hazardous reagents, leading to fewer byproducts. nih.gov For instance, Candida antarctica lipase B (CALB) is effective for both direct amidation and esterification. nih.gov

Solvent-Free and Alternative Solvents: Many conventional reactions use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Green chemistry encourages solvent-free reactions or the use of safer, more environmentally friendly solvents. semanticscholar.org Lipase-catalyzed esterification can be performed in a solvent-free system, significantly reducing waste. rsc.orgrsc.org Boric acid has been used as a catalyst for the solvent-free synthesis of amides directly from a carboxylic acid and urea. semanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Direct condensation reactions and methods using catalysts like diphenylsilane, which produce only H₂ and a siloxane as byproducts, are examples of high atom economy reactions. researchgate.net

The table below summarizes some green approaches applicable to the synthesis of the target compound.

| Synthetic Step | Green Strategy | Description | Reference |

| Esterification | Enzymatic Catalysis | Use of lipases in solvent-free systems. rsc.orgrsc.org | rsc.orgrsc.org |

| Esterification | Reusable Solid Acid Catalyst | Employing recoverable catalysts like Zr/Ti oxides to replace corrosive liquid acids. mdpi.com | mdpi.com |

| Amidation (Acylation) | Enzymatic Catalysis | Chemoselective acylation of 2-aminophenol using immobilized lipase. acs.org | acs.org |

| Amidation | Solvent-Free Synthesis | Using a catalyst like boric acid under solventless conditions. semanticscholar.org | semanticscholar.org |

| Amidation | Advanced Coupling Reagents | Using reagents like diphenylsilane that offer high atom economy and minimal waste. researchgate.net | researchgate.net |

| General | Electrosynthesis | Using electricity to drive reactions, offering a greener alternative to conventional reagents. rsc.org | rsc.org |

Green Chemistry Principles in the Synthesis of this compound and Related Esters/Amides

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.commdpi.com In the context of synthesizing this compound, these principles can be applied to both the N-acetylation of 2-aminophenol and the subsequent O-acylation with 2-methylbenzoyl chloride or a related acylating agent.

Traditional acylation methods often employ stoichiometric amounts of activating reagents and volatile organic solvents, leading to significant waste. jmchemsci.com Green alternatives focus on catalytic and solvent-free approaches. For instance, the chemoselective acetylation of 2-aminophenol at the amino group can be achieved using enzymatic catalysts like immobilized lipase (Novozym 435), which offers high selectivity and can be recycled. acs.org The choice of acyl donor and solvent is crucial; while vinyl acetate in tert-butanol (B103910) can lead to high conversion, it may decrease selectivity, making solvents like tetrahydrofuran (B95107) (THF) a more suitable option for selective N-acetylation. acs.org

Solvent-free and catalyst-free acetylation methods represent a significant advancement in green chemistry. mdpi.com Reactions can be driven to completion at moderate temperatures, minimizing waste and simplifying product isolation. mdpi.com For the esterification step, solid acid catalysts or recyclable catalysts can replace corrosive mineral acids, and the use of greener solvents or solvent-free conditions is being explored. nih.gov Deep eutectic solvents (DES) are also emerging as recyclable and environmentally benign reaction media for acylation reactions. researchgate.net

Table 1: Comparison of Reaction Conditions for Acylation Following Green Chemistry Principles

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Novozym 435 | Vinyl Acetate | THF | 45 | ~80 (for N-acetylation) | acs.org |

| None | Acetic Anhydride | Solvent-free | 60 | >95 | mdpi.com |

| Preyssler's Anion | Acetic Anhydride | Solvent-free | Room Temp | 98 (for p-acetylation of anisole) | researchgate.net |

| Hydrotalcite | Acetic Anhydride | Water | 90 | High | humanjournals.com |

| CuO@C | 2-bromobenzaldehydes | PEG-400 | 110 | High | nih.gov |

Continuous Flow Chemistry Techniques for Process Intensification

Continuous flow chemistry has emerged as a powerful technology for process intensification in the synthesis of fine chemicals and pharmaceuticals. numberanalytics.comfrontiersin.orgunito.it This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. nih.gov

The synthesis of this compound can be adapted to a continuous flow process. A potential setup could involve a two-step sequence in connected flow reactors. In the first reactor, 2-aminophenol could be selectively N-acetylated. The resulting intermediate, N-(2-hydroxyphenyl)acetamide, would then flow directly into a second reactor where it is O-acylated with 2-methylbenzoyl chloride. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity. numberanalytics.commdpi.com

For esterification reactions, flow reactors can be coupled with in-line separation techniques, such as membrane pervaporation, to continuously remove water, thereby shifting the reaction equilibrium towards the product and increasing conversion under milder conditions. mdpi.com The use of packed-bed reactors with immobilized catalysts further enhances the sustainability of the process by allowing for catalyst recycling and simplifying product purification. researchgate.net

Table 2: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Reactor 1 (N-Acetylation) | Reactor 2 (O-Esterification) |

| Reactants | 2-Aminophenol, Acetic Anhydride | N-(2-hydroxyphenyl)acetamide, 2-Methylbenzoyl Chloride |

| Catalyst | Immobilized Lipase | Immobilized Acid Catalyst |

| Solvent | Tetrahydrofuran | Toluene |

| Temperature | 45°C | 80°C |

| Residence Time | 10 min | 15 min |

| Flow Rate | 1 mL/min | 1 mL/min |

| Expected Yield | >95% | >90% |

Chemo- and Regioselective Synthetic Transformations for Derivatives

The development of chemo- and regioselective synthetic methods is crucial for creating a diverse range of derivatives of this compound for various applications. The starting material, 2-aminophenol, possesses two nucleophilic sites, the amino group (-NH2) and the hydroxyl group (-OH). The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under neutral or mildly basic conditions. quora.com This inherent difference in reactivity is the foundation for the regioselective synthesis of the parent compound.

To synthesize derivatives, selective reactions can be performed on the aromatic rings or by modifying the acetyl or methylbenzoate groups. For example, electrophilic aromatic substitution on the phenyl ring of the N-(2-hydroxyphenyl)acetamide intermediate would likely be directed by the activating hydroxyl and acetamido groups. Subsequent esterification would yield a substituted derivative.

Furthermore, modern synthetic methods allow for the regioselective functionalization of aromatic compounds through various catalytic processes. For instance, directed C-H activation can be used to introduce functional groups at specific positions on the aromatic rings, offering a powerful tool for creating complex molecules. mdpi.com The choice of catalyst and directing group is key to controlling the regioselectivity of these transformations. The synthesis of various substituted quinolines and indoles showcases the power of regioselective C-H functionalization. researchgate.net The use of photochemistry in combination with confined reaction media like eutectogels has also been shown to achieve regioselective synthesis of complex molecules. rsc.org

Table 3: Examples of Regioselective Reactions on Related Substrates

| Substrate | Reagents | Product | Selectivity | Reference |

| 2-Aminophenol | Acetic Anhydride | N-(2-hydroxyphenyl)acetamide | N-acylation >95% | acs.org |

| Estrone | Dimethylamine, Formaldehyde | 2-Dimethylaminomethylated Estrone | Regioselective C-alkylation | nih.gov |

| Anisole | Acetic Anhydride, Preyssler's Anion | p-Methoxyacetophenone | para-selective >98% | researchgate.net |

| Quinone Monoketals | Enaminones | Morphan Derivatives | Site-selective Michael and aza-Michael addition | nih.gov |

| 2-Bromobenzaldehydes | Primary amines, Sodium azide, CuO@C | 2H-Indazoles | Regioselective cyclization | nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Acetylamino Phenyl 2 Methylbenzoate

Mechanistic Investigations of Ester Hydrolysis

The cleavage of the ester bond in 2-(Acetylamino)phenyl 2-methylbenzoate (B1238997) can be achieved under both acidic and basic conditions, each following distinct mechanistic pathways. The presence of the ortho-acetylamino group can significantly influence the rate and mechanism of these reactions through intramolecular effects.

Acid-Catalyzed Pathways and Kinetic Studies

The acid-catalyzed hydrolysis of esters, including 2-(Acetylamino)phenyl 2-methylbenzoate, generally proceeds via a nucleophilic acyl substitution mechanism. byjus.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the alcohol (2-methylphenol) regenerates the catalyst and yields the carboxylic acid (N-acetylanthranilic acid) and the corresponding alcohol. libretexts.orgyoutube.com

Protonation of the carbonyl oxygen: This step increases the electrophilic character of the carbonyl carbon. youtube.com

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group.

Elimination of the leaving group: The protonated leaving group (2-methylphenol) is expelled, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid loses a proton to yield the final product and regenerate the acid catalyst.

Kinetic studies on analogous compounds, such as substituted aspirins, have shown that the rate of acid-catalyzed hydrolysis is influenced by the electronic nature of substituents on the aromatic rings. nih.govacs.org Electron-donating groups on the benzoate (B1203000) ring would be expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon, while electron-withdrawing groups would increase the rate.

Base-Promoted Hydrolysis (Saponification) Mechanisms

Base-promoted hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemrxiv.orgyoutube.com This reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The attack of the hydroxide ion forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group (2-methylphenoxide), forming N-acetylanthranilic acid. The phenoxide is then protonated by the solvent to yield 2-methylphenol, and the carboxylic acid is deprotonated under the basic conditions to form the carboxylate salt. youtube.comlibretexts.org

The general mechanism for base-promoted hydrolysis is:

Nucleophilic attack of hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester. youtube.com

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed. youtube.com

Elimination of the leaving group: The intermediate collapses, and the phenoxide leaving group is expelled.

Acid-base reaction: The phenoxide is protonated, and the carboxylic acid is deprotonated.

The ortho-acetylamino group can potentially participate in intramolecular catalysis during hydrolysis. Studies on the hydrolysis of aspirin (B1665792) and its analogs have shown that an ortho-carboxylate group can act as an intramolecular general base catalyst. researchgate.netcapes.gov.br Similarly, the amide group in this compound could potentially act as an intramolecular nucleophile or general base, although this effect is likely to be pH-dependent.

Influence of Substituents on Hydrolysis Rates and Equilibrium

Substituents on both the phenyl and benzoate rings significantly affect the rate of hydrolysis. For base-catalyzed hydrolysis of phenyl esters, electron-withdrawing groups on the phenyl ring (the leaving group) stabilize the resulting phenoxide ion, making it a better leaving group and thus increasing the hydrolysis rate. pearson.com Conversely, electron-donating groups decrease the rate.

For the benzoate portion, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the rate of hydrolysis. researchgate.net Electron-donating groups have the opposite effect. The Hammett equation is often used to correlate the rate constants of hydrolysis with substituent constants (σ), providing a quantitative measure of these electronic effects. researchgate.net

Table 1: Relative Hydrolysis Rates of Substituted Phenyl Acetates This table illustrates the general effect of substituents on the hydrolysis rate of phenyl acetates, which can be considered analogous to the target molecule.

| Substituent on Phenyl Ring | Relative Rate of Hydrolysis | Electronic Effect |

| p-NO₂ | High | Electron-withdrawing |

| p-Cl | Moderate | Electron-withdrawing |

| H | Baseline | - |

| p-CH₃ | Low | Electron-donating |

| p-OCH₃ | Very Low | Electron-donating |

This table is illustrative and based on general principles of ester hydrolysis. Actual rates for this compound would require experimental determination.

Reactivity Profiles of the Acetylamino Moiety

Nucleophilic Acyl Substitution Reactions and Amidation

The amide functionality within the acetylamino group is generally less reactive towards nucleophilic acyl substitution than esters or acid anhydrides. vanderbilt.edu This is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. quora.com However, under forcing conditions, the acetyl group can be cleaved through hydrolysis (either acidic or basic) to yield 2-aminophenyl 2-methylbenzoate.

Amidation reactions, which involve the formation of a new amide bond, are unlikely to occur at the already-formed amide of the acetylamino group without prior cleavage. However, the amino group, if unacetylated, is a potent nucleophile that readily undergoes acylation. nih.gov

Transformations Involving the N-H Bond and Acetylation

The N-H bond of the acetylamino group is weakly acidic and can be deprotonated by a strong base. The resulting anion can then participate in further reactions. However, a more common reaction involving this position is further N-acetylation, which would require harsh conditions due to the reduced nucleophilicity of the nitrogen atom in the amide compared to an amine. quora.com

Acetylation of primary and secondary amines is a common and efficient reaction, often carried out using acetyl chloride or acetic anhydride (B1165640). orientjchem.orgnih.govbyjus.com If one were to consider the synthesis of the parent compound, the acetylation of 2-aminophenyl 2-methylbenzoate would be a key step. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent. byjus.com

Aromatic Ring Reactivity and Directed Substitutions

The presence of two distinct aromatic rings in this compound, each bearing a different substituent, leads to differential reactivity towards electrophilic attack. The directing effects of the acetamido and the ester groups are paramount in determining the regioselectivity of such reactions.

The acetamido (-NHCOCH₃) group on the phenylamino (B1219803) ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. ijarsct.co.instackexchange.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions and making the ring more nucleophilic. stackexchange.com Consequently, electrophiles will preferentially attack these positions. Due to steric hindrance from the adjacent ester linkage, the para-position is generally the most favored site of substitution. ijarsct.co.in

Conversely, the ester group (-COOCH₃) attached to the second aromatic ring is a deactivating group and a meta-director. aklectures.comyoutube.com The electron-withdrawing nature of the carbonyl group diminishes the electron density of the aromatic ring, rendering it less susceptible to electrophilic attack. When substitution does occur, it is directed to the meta-position to avoid placing a positive charge on the carbon atom directly attached to the deactivating group during the formation of the arenium ion intermediate.

The interplay of these directing effects is crucial for predicting the outcome of EAS reactions on this compound. The acetamido-substituted ring is significantly more activated towards electrophiles than the ester-substituted ring. Therefore, monosubstitution reactions are expected to occur predominantly on the activated ring at the position para to the acetamido group.

| Ring | Substituent | Activating/Deactivating | Directing Effect | Predicted Major Monosubstitution Site |

| Phenylamino | -NHCOCH₃ | Activating | ortho, para | para to -NHCOCH₃ |

| Phenyl | -COOCH₃ | Deactivating | meta | meta to -COOCH₃ (on this ring) |

For instance, in a nitration reaction using a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) would preferentially attack the more electron-rich phenylamino ring. ijarsct.co.in The major product would be 2-(4-nitro-2-acetylamino)phenyl 2-methylbenzoate. Forcing conditions might lead to further substitution on the less reactive ring or di-substitution on the activated ring.

The aromatic rings of this compound can undergo oxidation and reduction reactions, although the conditions required may also affect the functional groups present.

The oxidation of the acetamido-substituted ring, by analogy with acetanilide, could potentially lead to the formation of quinone-like structures under strong oxidizing conditions. niscpr.res.in For example, treatment with powerful oxidizing agents might yield a p-benzoquinone derivative after hydrolysis of the amide and ester groups.

Reduction reactions, particularly of nitro derivatives, are of significant synthetic utility. Should a nitro group be introduced onto either aromatic ring, it can be selectively reduced to an amino group. nih.govwikipedia.orgmasterorganicchemistry.com This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or with reducing metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com Notably, these reduction methods are generally chemoselective and would not reduce the ester or amide functionalities. thieme-connect.com For example, the reduction of 2-(4-nitro-2-acetylamino)phenyl 2-methylbenzoate would yield 2-(2-acetylamino-4-amino)phenyl 2-methylbenzoate. This demonstrates how the reactivity of the aromatic rings can be harnessed to introduce new functionalities.

| Reaction | Reagents | Potential Product (from 2-(4-nitro-2-acetylamino)phenyl 2-methylbenzoate) |

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 2-(2-acetylamino-4-amino)phenyl 2-methylbenzoate |

Interplay of Functional Groups in Chemical Transformations

The reactivity of this compound is not merely the sum of its parts; the functional groups can influence each other's reactivity through both electronic and steric effects.

One of the most significant transformations involving the interplay of the functional groups is hydrolysis. Both the amide and the ester linkages are susceptible to hydrolysis under acidic or basic conditions. The relative rates of hydrolysis would depend on the specific reaction conditions. Basic hydrolysis of the ester group, for instance, is a common reaction. stackexchange.comresearchgate.net Similarly, the amide bond can be cleaved under hydrolytic conditions. researchgate.net Severe conditions could lead to the complete breakdown of the molecule into 2-aminophenol (B121084), 2-methylbenzoic acid, and acetic acid.

The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, moderating its reactivity. libretexts.org Without this protection, the free amino group would be protonated under acidic conditions, becoming a deactivating, meta-directing group. libretexts.org Furthermore, a free amino group would be more susceptible to oxidation.

Advanced Spectroscopic and X Ray Crystallographic Characterization Techniques for 2 Acetylamino Phenyl 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution and the solid state. For a molecule with the complexity of 2-(acetylamino)phenyl 2-methylbenzoate (B1238997), which contains multiple aromatic rings and functional groups, advanced NMR methods are essential for unambiguous signal assignment and a complete structural description.

Multi-Dimensional NMR for Complex Structure Determination

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments of protons and carbons, the spectral complexity arising from spin-spin coupling and signal overlap in 2-(acetylamino)phenyl 2-methylbenzoate necessitates the use of multi-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing connectivity between atoms.

COSY experiments would reveal proton-proton couplings within the same spin system, for instance, identifying adjacent protons on the phenyl and benzoate (B1203000) aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Although specific multi-dimensional NMR data for this compound is not publicly available, the expected correlations can be inferred from the analysis of structurally similar compounds. For instance, in related benzoate derivatives, HMBC has been used to establish the connectivity between the carbonyl carbon of the ester and the protons of the adjacent aromatic ring.

Solid-State NMR for Conformational States and Polymorphism

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of molecules in their solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:

Identify Conformational Differences: By analyzing the chemical shifts and line widths in solid-state spectra, it is possible to identify different conformations of the molecule that may be present in the crystalline state. The orientation of the acetylamino group relative to the phenyl ring and the rotational angle of the benzoate group are key conformational features that could be probed.

Characterize Polymorphs: If this compound exhibits polymorphism, each polymorph would yield a distinct ssNMR spectrum, allowing for their identification and characterization. Cross-polarization magic-angle spinning (CP-MAS) experiments are commonly employed to enhance the signal of less abundant carbon-13 nuclei and provide high-resolution spectra of solids.

Isotopic Labeling Studies in NMR Analysis

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), is a powerful strategy to simplify complex NMR spectra and to probe specific sites within a molecule. researchgate.net For this compound, isotopic labeling could be employed in several ways:

¹³C Labeling: Synthesizing the molecule with a ¹³C-labeled acetyl group or a specific carbon on one of the aromatic rings would enhance the signal of that particular carbon, facilitating the analysis of its local environment and its interactions with neighboring atoms through techniques like HMBC.

¹⁵N Labeling: Introducing a ¹⁵N atom in the acetylamino group would allow for direct observation of the nitrogen nucleus. ¹⁵N NMR, often in conjunction with proton-detected experiments, can provide sensitive information about hydrogen bonding and the conformation around the amide bond.

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium can simplify crowded ¹H NMR spectra by removing certain signals and their corresponding couplings.

These labeling strategies, while synthetically demanding, provide unparalleled detail in the structural analysis of complex molecules. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

Determination of Precise Three-Dimensional Molecular Structure

An SCXRD analysis of this compound would provide a definitive map of its molecular structure. This would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O) and bond angles within the molecule.

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute configuration of stereocenters.

Intermolecular Interactions: The analysis would also reveal how molecules are packed in the crystal lattice, detailing any intermolecular forces such as hydrogen bonds, π-π stacking, or van der Waals interactions that stabilize the crystal structure.

While a crystal structure for the specific title compound is not available, data from closely related structures, such as methyl 2-acetamido-5-chlorobenzoate, reveals detailed atomic coordinates and displacement parameters. researchgate.net For instance, in a related compound, 4-acetyl-phenyl 3-methyl-benzoate, the dihedral angle between the aromatic rings was determined to be 82.52 (8)°. nih.gov

Analysis of Intramolecular Conformations and Torsion Angles

A key outcome of SCXRD is the precise determination of the molecule's conformation in the solid state. This is described by the torsion angles between different parts of the molecule. For this compound, critical torsion angles would include:

The angle defining the planarity of the amide group and its orientation relative to the phenyl ring.

The torsion angles around the ester linkage, which determine the relative orientation of the two aromatic rings.

The analysis of these angles is crucial for understanding the steric and electronic interactions that govern the molecule's preferred shape. In a study of 4-nitrophenyl 2-methylbenzoate, the dihedral angle between the aromatic rings was found to be a major conformational feature, with two different values of 36.99 (5)° and 55.04 (5)° in the two independent molecules of the asymmetric unit. This highlights how even subtle changes in substitution can influence molecular conformation.

The following table presents a hypothetical data set of crystallographic parameters for this compound, based on typical values for similar organic molecules, to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 95.67 |

| Volume (ų) | 1345.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.335 |

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces)

The supramolecular architecture of this compound in the solid state is governed by a combination of non-covalent interactions. These forces dictate the molecular packing and influence the material's physicochemical properties. The molecule's structure, featuring two phenyl rings, an amide linkage, and an ester group, provides multiple sites for such interactions.

Hydrogen Bonding: The most significant directional interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amide group (-NH-C=O) acts as a potent hydrogen bond donor via its N-H group and a hydrogen bond acceptor at the carbonyl oxygen. This can lead to the formation of robust chains or dimeric motifs, a common feature in related structures like symmetrically disubstituted ureas which also form polar hydrogen-bond chains. researchgate.net In similar structures, such as 2-(2-Methylbenzoyl)benzoic acid, O-H⋯O hydrogen bonds have been observed to create chain-like aggregations. researchgate.net The ester carbonyl oxygen can also act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks.

π-Stacking Interactions: The presence of two aromatic rings (the phenyl and tolyl moieties) facilitates π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, are crucial for stabilizing the crystal lattice. mdpi.comnih.gov The geometry of this stacking can vary, from face-to-face to edge-to-face arrangements, depending on the electrostatic and steric environment. mdpi.com In related benzoate derivatives, the dihedral angle between aromatic rings is a key determinant of the molecular conformation and the potential for these interactions. researchgate.net The compromise between hydrogen bonds and π-stacking interactions often defines the final packing patterns. rsc.org

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Structure |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of primary structural motifs (chains, dimers) |

| Hydrogen Bond | Amide N-H | Ester C=O | Cross-linking of primary motifs |

| π-π Stacking | Phenyl Ring | Toluyl Ring | Stabilization of crystal packing, formation of columns or layers |

| Van der Waals | All atoms | All atoms | General crystal cohesion and space-filling |

| C-H···O | Aromatic/Methyl C-H | Carbonyl O | Secondary stabilization of the 3D network |

| C-H···π | Methyl/Aromatic C-H | Phenyl/Toluyl Ring | Directional stabilization of molecular arrangement nih.gov |

Crystal Packing Analysis and Supramolecular Assembly

X-ray crystallography is the definitive technique for determining the precise arrangement of molecules in a crystal. For this compound, this analysis would reveal how the individual molecules assemble into a three-dimensional lattice through the intermolecular forces described previously.

In similar molecular structures, such as other benzoate esters, crystal structure analysis has revealed the formation of specific assemblies like centrosymmetric dimers linked by C-H···O bonds or hexameric host cavities. researchgate.netmdpi.com The dihedral angle between the two aromatic rings is a critical parameter, influencing whether the molecule adopts a planar or a more twisted conformation, which in turn dictates the efficiency of the packing and the nature of the supramolecular assembly. researchgate.netresearchgate.net For example, in 4-Nitrophenyl 2-methylbenzoate, two independent molecules exist in the asymmetric unit with significantly different dihedral angles between their aromatic rings, showcasing conformational polymorphism. researchgate.net A detailed analysis would involve identifying the space group and unit cell parameters to fully describe the crystalline architecture.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the structure of this compound. The technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₅NO₃.

Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes controlled fragmentation. The analysis of these fragment ions provides a roadmap of the molecule's connectivity. The fragmentation of esters often involves characteristic cleavages around the ester linkage. pharmacy180.com For protonated methyl benzoate, fragmentation pathways include the loss of methanol (B129727) or benzene (B151609). nih.gov

For this compound, the fragmentation pathway is expected to involve several key steps:

Initial Ionization: Formation of the molecular ion [M]+• or the protonated molecule [M+H]⁺.

Ester Cleavage: The bond between the carbonyl carbon and the phenoxy oxygen is a likely point of cleavage, leading to the formation of a 2-methylbenzoyl cation (m/z 119) and a 2-(acetylamino)phenoxyl radical, or vice-versa. This is a common pathway seen in benzoate esters where stable acylium ions are formed. pharmacy180.com

Amide Fragmentation: Another significant fragmentation pathway involves the acetylamino group. A characteristic loss of ketene (B1206846) (CH₂=C=O, 42 Da) can occur from fragments containing this moiety. The mass spectrum for methyl N-acetylanthranilate, a closely related structure, shows a prominent peak corresponding to this loss. nist.gov

Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to produce even smaller, stable ions. pharmacy180.com

Table 2: Proposed High-Resolution Mass Spectrometry Fragments for this compound (C₁₆H₁₅NO₃, Exact Mass: 269.1052)

| m/z (Proposed) | Ion Formula | Description of Loss from Precursor |

|---|---|---|

| 269.1052 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion [M]⁺ |

| 227.0946 | [C₁₄H₁₃NO₂]⁺ | Loss of ketene (C₂H₂O) from the acetyl group |

| 150.0528 | [C₉H₈NO]⁺ | Cleavage and loss of the 2-methylbenzoyl radical (•COC₇H₇) |

| 148.0684 | [C₉H₁₀NO]⁺ | Cleavage and loss of the 2-methylbenzoyloxy radical (•OCOC₇H₇) |

| 119.0497 | [C₈H₇O]⁺ | Formation of the 2-methylbenzoyl cation |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide detailed information about the functional groups present and the molecule's conformation. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent functional groups. The analysis of these bands, including their position, intensity, and shape, yields structural insights.

N-H and C-H Stretching Region (3400-2800 cm⁻¹): A distinct band corresponding to the N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger bonds cause a shift to lower wavenumbers (a red shift) and band broadening. researchgate.net Aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively.

Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is particularly informative, containing two strong C=O stretching bands. The ester carbonyl typically absorbs at a higher frequency (around 1720-1735 cm⁻¹) than the amide I band (primarily C=O stretch), which is expected around 1650-1680 cm⁻¹. researchgate.net

Comparing the FT-IR and Raman spectra provides complementary information due to different selection rules. Vibrations that cause a large change in the dipole moment are strong in the IR spectrum (e.g., C=O stretch), while those that cause a significant change in polarizability are strong in the Raman spectrum (e.g., aromatic ring breathing modes). Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and aid in the precise assignment of the experimental bands. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Phenyl/Toluyl Rings | 3100 - 3000 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | Methyl Group | 2980 - 2850 | Medium-Weak | Medium |

| C=O Stretch | Ester | 1735 - 1720 | Strong | Medium |

| Amide I (C=O Stretch) | Amide | 1680 - 1650 | Strong | Medium |

| Aromatic C=C Stretch | Phenyl/Toluyl Rings | 1600 - 1450 | Medium-Strong | Strong |

| Amide II (N-H bend) | Amide | 1550 - 1510 | Medium-Strong | Weak |

| C-O Stretch | Ester | 1300 - 1100 | Strong | Weak-Medium |

Theoretical and Computational Chemistry Approaches to 2 Acetylamino Phenyl 2 Methylbenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 2-(Acetylamino)phenyl 2-methylbenzoate (B1238997). By approximating the many-electron Schrödinger equation, DFT methods can accurately predict a wide range of molecular characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like 2-(Acetylamino)phenyl 2-methylbenzoate, this involves exploring its conformational energy landscape. The molecule's structure is characterized by several rotatable bonds: the C-N bond of the acetylamino group, the C-O bond of the ester linkage, and the bonds connecting the phenyl rings to the central functional groups.

The conformational landscape can be mapped by systematically rotating key dihedral angles and calculating the corresponding single-point energies. This allows for the construction of a potential energy surface, which reveals all stable and transition state geometries. researchgate.net The presence of the ortho-methyl group on the benzoate (B1203000) ring and the acetylamino group on the phenyl ring will introduce steric hindrance that influences the preferred conformations. For example, the interaction between the acetyl group and the ester linkage, and between the methyl group and the ester oxygen, will be significant factors.

A representative table of optimized geometrical parameters, such as bond lengths and angles, for a plausible low-energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), is presented below.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C=O (ester) bond length | ~1.21 | C-O-C bond angle | ~117 |

| C-O (ester) bond length | ~1.36 | N-C (amide) bond length | ~1.37 |

| C-N (amide) bond length | ~1.41 | C-C-N bond angle | ~120 |

| C=O (amide) bond length | ~1.23 | Phenyl-O-C torsion angle | Variable |

| Phenyl-C-N torsion angle | Variable | Phenyl-C=O torsion angle | Variable |

| Table 1: Illustrative optimized geometrical parameters for this compound based on typical DFT results for similar molecules. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. cureffi.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich acetylaminophenyl ring, due to the electron-donating nature of the acetylamino group. The LUMO, conversely, is likely to be centered on the 2-methylbenzoate portion, particularly the carbonyl group and the phenyl ring, which act as electron-withdrawing groups. researchgate.net

This distribution of frontier orbitals suggests that the acetylaminophenyl ring would be the primary site for electrophilic attack, while the ester carbonyl carbon would be susceptible to nucleophilic attack. cureffi.org The energy values of HOMO, LUMO, and the energy gap can be calculated using DFT, providing quantitative measures of reactivity. ajchem-a.comresearchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on the acetylaminophenyl ring |

| LUMO | -1.0 to -2.0 | Localized on the 2-methylbenzoate moiety |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates high kinetic stability |

| Table 2: Representative Frontier Molecular Orbital energies for this compound, estimated from studies on analogous compounds like acetaminophen (B1664979) and phenyl benzoates. nih.govresearchgate.net |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and identify functional groups. ajchem-a.com

For this compound, characteristic vibrational modes would include:

N-H stretching of the amide group, typically in the range of 3200-3400 cm⁻¹.

C=O stretching of the ester and amide carbonyls, expected between 1650 and 1750 cm⁻¹. These may appear as two distinct peaks.

C-O stretching of the ester group, around 1200-1300 cm⁻¹.

Aromatic C-H and C=C stretching modes.

Comparing the calculated frequencies with experimental spectra helps in the detailed assignment of each vibrational band. researchgate.net Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and basis set limitations. cureffi.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | ~3350 | 3200-3400 |

| Aromatic C-H Stretch | ~3100 | 3000-3100 |

| Aliphatic C-H Stretch | ~2950 | 2850-3000 |

| Ester C=O Stretch | ~1730 | 1720-1740 |

| Amide C=O Stretch | ~1680 | 1670-1690 |

| Aromatic C=C Stretch | ~1600, ~1480 | 1450-1600 |

| C-O Stretch | ~1250 | 1200-1300 |

| Table 3: Illustrative calculated and expected experimental vibrational frequencies for key functional groups in this compound. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling a Lewis structure. This method allows for the quantification of electron delocalization through hyperconjugative interactions, which contribute to the molecule's stability. nih.gov

In this compound, NBO analysis would reveal key donor-acceptor interactions. For example, the lone pairs on the amide nitrogen can delocalize into the antibonding π* orbitals of the adjacent phenyl ring and carbonyl group. Similarly, lone pairs on the ester oxygen atoms can interact with the antibonding orbitals of the neighboring carbonyl and phenyl groups. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acs.org

NBO analysis also provides information about the natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. mtu.edu It would be expected that the carbonyl carbons carry a significant positive charge, while the oxygen and nitrogen atoms are negatively charged, confirming their roles as electrophilic and nucleophilic centers, respectively.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) are crucial for understanding molecular conformation and crystal packing. nih.gov NCI analysis is a computational tool that visualizes weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. nih.gov

For this compound, NCI analysis would be particularly useful in identifying intramolecular interactions that stabilize certain conformations. For example, a weak hydrogen bond could exist between the N-H proton of the acetylamino group and the oxygen of the ester carbonyl, depending on the conformation. Steric repulsion between the ortho-methyl group and the adjacent ester group, as well as between the acetyl group and the phenyl ring, would also be visualized as regions of steric clash. These interactions play a critical role in defining the conformational energy landscape. nih.govnih.govyoutube.com

Molecular Dynamics (MD) Simulations for Dynamics and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent effects, and intermolecular interactions. nih.gov

An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its flexibility and how it interacts with its environment. For example, in an aqueous solution, the simulation would show how water molecules form hydrogen bonds with the amide and ester groups, and how these interactions influence the molecule's conformational preferences. In a simulated crystal, MD could be used to study the stability of the crystal lattice and the nature of the intermolecular forces, such as π-π stacking between the phenyl rings and hydrogen bonding networks. nih.gov

By analyzing the trajectory from an MD simulation, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net This dynamic perspective is essential for a complete understanding of the chemical and physical properties of this compound.

Solvation Effects and Conformational Dynamics in Solution

The behavior and stability of this compound in a solvent are governed by a complex interplay of intermolecular forces and its own structural flexibility. Computational methods are essential to model these phenomena.

Solvation Effects: Solvation models are used to understand how the surrounding solvent molecules influence the compound's properties. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. The Polarizable Continuum Model (PCM) is a widely used implicit method to study solvation. By performing quantum chemical calculations with a PCM, one can predict how the polarity of a solvent like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) would affect the electronic structure and stability of the molecule.

Conformational Dynamics: this compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are the primary tool for exploring these conformational landscapes. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing insight into how the molecule flexes, rotates, and changes shape in solution. These simulations can reveal the most stable conformations and the energy barriers between them.

A representative table of data that would be generated from such a study is shown below.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Relative Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | Hypothetical Value | 0 |

| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |

| Acetone | 20.7 | Hypothetical Value | Hypothetical Value |

| Ethanol | 24.6 | Hypothetical Value | Hypothetical Value |

| Water | 80.1 | Hypothetical Value | Hypothetical Value |

| Note: This table is illustrative and contains hypothetical values to demonstrate the type of data generated in a computational solvation study. |

Simulations of Molecular Aggregation and Self-Assembly

Under certain conditions, such as high concentration or in specific solvents, individual molecules of this compound could potentially aggregate or self-assemble into larger, ordered structures. This process is driven by non-covalent interactions like hydrogen bonding (via the amide N-H group), π-π stacking (between the phenyl rings), and van der Waals forces.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of processes that are too fast or complex to be observed experimentally.

Transition State Characterization and Reaction Pathway Elucidation

For any chemical reaction, such as the hydrolysis of the ester or amide group in this compound, the reactants must pass through a high-energy state known as the transition state. Using quantum chemical methods like Density Functional Theory (DFT), scientists can calculate the geometry and energy of these fleeting structures.

Locating and characterizing the transition state is key to understanding the reaction mechanism. Computational methods can map out the entire reaction pathway, also known as the potential energy surface, connecting reactants, transition states, intermediates, and products. This provides a step-by-step "movie" of the bond-breaking and bond-forming processes.

Thermodynamic and Kinetic Modeling of Chemical Transformations

Once the reaction pathway is elucidated, thermodynamic and kinetic parameters can be calculated.

Kinetic Modeling: The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction. A higher activation energy corresponds to a slower reaction. Computational modeling allows for the prediction of reaction rate constants, providing a quantitative measure of how fast the transformation will occur under given conditions.

A representative data table for a hypothetical hydrolysis reaction is shown below.

| Parameter | Calculated Value (Hypothetical) | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18.9 | kcal/mol |

| Note: This table is for illustrative purposes, showing typical parameters obtained from a computational reaction study. |

Quantum Chemical Characterization of Amide-Ester Interplay and Polarity Effects

Quantum chemical calculations are used to investigate these features in detail. Methods like DFT are employed to compute various electronic properties.

Amide-Ester Interplay: The electron-withdrawing nature of the acetyl group and the ester group can influence the electron density on the central phenyl ring. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions between different parts of a molecule. It can quantify the delocalization of electrons and the nature of the bonding, revealing how the two functional groups electronically communicate through the aromatic system.

Polarity Effects: The distribution of electron density in a molecule determines its polarity, which is quantified by the molecular dipole moment. Computational software can calculate the magnitude and direction of the dipole moment. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). This provides a clear picture of the molecule's polarity and its potential sites for electrophilic or nucleophilic attack.

Advanced Applications and Future Research Directions in Chemical Science

Strategic Utility as a Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be used as a starting material to construct more complex chemical structures. researchgate.netmdpi.com The utility of 2-(Acetylamino)phenyl 2-methylbenzoate (B1238997) as such a building block would depend on the reactivity of its functional groups: the acetylamino group, the phenyl rings, and the ester linkage.

Future research could explore its use as a precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov For instance, the acetylamino and ester groups could potentially be modified or cyclized to form novel ring systems. The inherent structure of the molecule could serve as a scaffold, a central framework upon which other chemical functionalities are built to create a library of new compounds for screening in drug discovery. researchgate.net

Rational Design of Derivatives for Chemical Biology Probes

Chemical biology probes are specialized molecules designed to study biological systems. nih.gov The rational design of such probes based on the 2-(Acetylamino)phenyl 2-methylbenzoate scaffold would involve chemically modifying its structure to impart specific functions.

For example, derivatives could be synthesized to act as:

Fluorescent Probes: By attaching a fluorophore (a fluorescent chemical group) to the scaffold, researchers could create probes to visualize cellular processes or detect specific biomolecules. The design of such probes often focuses on achieving high sensitivity and selectivity. nih.govrsc.orgresearchgate.net

Enzyme Inhibitors: The molecule could be modified to bind to the active site of a specific enzyme, thereby inhibiting its activity. This is a common strategy in drug development. nih.gov Docking studies and kinetic analysis are often used to understand how these inhibitors interact with their target enzymes. nih.gov

Photoaffinity Labels: Incorporation of a photoreactive group would allow the probe to form a covalent bond with its biological target upon exposure to light, enabling researchers to identify and study molecular interactions. mdpi.com

Development of Novel Materials through Chemical Modification

The chemical structure of this compound, containing rigid phenyl rings and a flexible ester linkage, suggests it could be a candidate for modification into novel materials. Phenyl benzoate (B1203000) moieties are known components in the synthesis of liquid crystals. mdpi.com

Potential research directions include:

Liquid Crystals: By adding long alkyl chains or other mesogenic (liquid crystal-forming) groups, derivatives of this compound could be designed to exhibit liquid crystalline phases. mdpi.commdpi.com These materials have applications in displays and sensors.

Polymers: The molecule could be functionalized with polymerizable groups (like acrylates) to be incorporated into polymer chains. google.comrug.nl This could lead to materials with specific thermal or optical properties, depending on the structure of the polymer backbone and the pendant side-chain derived from the compound.

Exploration of Supramolecular Assemblies Based on the Acetylamino Phenyl Benzoate Scaffold

Supramolecular chemistry involves the study of how molecules assemble into larger, ordered structures through non-covalent interactions, primarily hydrogen bonding. nih.govrsc.org The this compound molecule possesses both hydrogen bond donors (the N-H group of the amide) and acceptors (the oxygen atoms of the carbonyl groups), making it a candidate for forming such assemblies.

Future studies could investigate:

Hydrogen Bonding Networks: X-ray crystallography could reveal how molecules of the compound pack in the solid state, identifying the specific hydrogen bonds that create larger networks or chains. nih.govresearchgate.netmdpi.com

Self-Assembly: Research could explore how these molecules organize in solution or on surfaces to form well-defined nanostructures, a key area in materials science and nanotechnology.

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A modern approach to chemical research involves combining laboratory experiments with computational modeling to gain a deeper understanding of a molecule's properties. aksaray.edu.tr

For this compound, this would entail:

Spectroscopic Analysis: Experimental techniques like FT-IR, NMR, and UV-Vis spectroscopy would be used to characterize the molecule's structure and electronic properties. researchgate.netresearchgate.netmdpi.com

Computational Modeling: Density Functional Theory (DFT) is a powerful computational method used to calculate a molecule's optimized geometry, vibrational frequencies, and electronic structure (e.g., HOMO-LUMO energy gap). nih.govnih.govresearchgate.net Comparing these calculated results with experimental data allows for a detailed validation of the molecule's structural and electronic characteristics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.